甲基纤维素

描述

Methyl cellulose is a chemical compound derived from cellulose, a natural polymer found in the cell walls of plants. It is a white, odorless, and tasteless powder that is soluble in cold water but insoluble in hot water. Methyl cellulose is widely used as a thickener, emulsifier, and stabilizer in various industries, including food, pharmaceuticals, and cosmetics. It is also used as a bulk-forming laxative and in the production of artificial tears and saliva .

科学研究应用

Methyl cellulose has a wide range of applications in scientific research, including:

作用机制

Methyl cellulose, also known as MFCD00081763, is a chemically modified form of cellulose, the most abundant polysaccharide on Earth . It has a wide range of applications due to its unique physical and chemical properties .

Target of Action

Methyl cellulose primarily targets the gastrointestinal tract, specifically the intestines . It is used as a bulk-forming laxative, which means it increases the volume of the stool, thereby promoting intestinal movement .

Mode of Action

Methyl cellulose works by absorbing water in the gastrointestinal lumen, thereby increasing the bulk of the stool . This leads to distension and stimulation of peristalsis, the wave-like contractions and relaxations of the intestines that move the stool along .

Biochemical Pathways

The biochemical pathways involved in the action of methyl cellulose are primarily related to water absorption and stool formation in the gastrointestinal tract . By increasing the water content and volume of the stool, methyl cellulose stimulates the natural peristaltic movements of the intestines .

Pharmacokinetics

Therefore, its pharmacokinetics can be described in terms of its passage through the gastrointestinal tract. After oral administration, it absorbs water in the stomach and intestines, swells, and forms a gel-like substance that increases stool volume . It is then excreted in the feces .

Result of Action

The primary result of methyl cellulose’s action is the relief of constipation . By increasing the bulk of the stool and promoting intestinal movement, it facilitates bowel movements and alleviates constipation . It also softens the stool, making it easier to pass .

Action Environment

The action of methyl cellulose is influenced by various environmental factors. Its solubility depends on the degree of substitution (DS) and the distribution of methoxyl groups . The higher the molecular weight, the thicker the polymeric layer adsorbed . Therefore, the physical properties of methyl cellulose, including its effectiveness as a laxative, can be influenced by factors such as temperature and the presence of other substances in the gastrointestinal tract.

生化分析

Biochemical Properties

Methyl cellulose plays a significant role in biochemical reactions, particularly as a thickening and emulsifying agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, methyl cellulose can form a gel matrix that encapsulates enzymes, thereby stabilizing them and enhancing their activity . It also interacts with proteins by forming hydrogen bonds, which can alter the protein’s structure and function . These interactions are crucial in applications such as drug delivery, where methyl cellulose can control the release rate of active pharmaceutical ingredients .

Cellular Effects

Methyl cellulose affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cell culture studies, methyl cellulose can create a semi-solid medium that supports the growth and differentiation of cells . It also impacts gene expression by providing a scaffold that can influence the spatial distribution of cells and their microenvironment . Additionally, methyl cellulose can affect cellular metabolism by altering the availability of nutrients and growth factors .

Molecular Mechanism

The molecular mechanism of methyl cellulose involves its ability to form hydrogen bonds with biomolecules, leading to changes in their structure and function . Methyl cellulose can bind to enzymes, either inhibiting or activating them depending on the context . It can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl cellulose can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Methyl cellulose is generally stable at room temperature but can degrade over time, leading to changes in its viscosity and gel-forming properties . Long-term studies have shown that methyl cellulose can have sustained effects on cellular function, including maintaining the viability and differentiation potential of cells in culture .

Dosage Effects in Animal Models

The effects of methyl cellulose vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used as a dietary fiber supplement . At high doses, methyl cellulose can cause adverse effects such as gastrointestinal discomfort and reduced nutrient absorption . Studies have shown that there is a threshold dose above which the toxic effects of methyl cellulose become apparent . These effects are important to consider when using methyl cellulose in therapeutic applications .

Metabolic Pathways

Methyl cellulose is involved in various metabolic pathways, primarily related to its role as a dietary fiber . It is not digested by human enzymes but can be fermented by gut microbiota, leading to the production of short-chain fatty acids . These metabolites can have beneficial effects on gut health and overall metabolism . Methyl cellulose also interacts with enzymes involved in carbohydrate metabolism, influencing the rate of glucose absorption and insulin response .

Transport and Distribution

Within cells and tissues, methyl cellulose is transported and distributed through various mechanisms . It can be taken up by cells through endocytosis and distributed within the cytoplasm . Methyl cellulose can also interact with transport proteins and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are important for its function as a drug delivery agent, where targeted distribution is crucial .

Subcellular Localization

The subcellular localization of methyl cellulose is influenced by its chemical properties and interactions with cellular components . It can localize to specific compartments such as the cytoplasm, nucleus, or cell membrane, depending on the presence of targeting signals or post-translational modifications . These localizations can affect its activity and function, such as its ability to modulate gene expression or interact with signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions: Methyl cellulose is synthesized by treating cellulose with a methylating agent, typically methyl chloride, in the presence of an alkali, such as sodium hydroxide. The reaction involves the substitution of hydroxyl groups in the cellulose molecule with methoxy groups, resulting in the formation of methyl cellulose. The degree of substitution can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the concentration of the methylating agent .

Industrial Production Methods: In industrial settings, methyl cellulose is produced by first treating cellulose with an alkali to form alkali cellulose. This is then reacted with methyl chloride under controlled conditions to produce methyl cellulose. The product is purified by washing and drying to remove any unreacted chemicals and by-products .

化学反应分析

Types of Reactions: Methyl cellulose undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl groups in methyl cellulose can be further substituted with other functional groups, such as carboxymethyl or hydroxypropyl groups, to modify its properties.

Oxidation and Reduction Reactions: Methyl cellulose can undergo oxidation and reduction reactions, although these are less common in industrial applications.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include methyl chloride, sodium hydroxide, and other alkylating agents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various cellulose ethers, such as carboxymethyl cellulose and hydroxypropyl methyl cellulose.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

相似化合物的比较

Methyl cellulose is often compared with other cellulose derivatives, such as:

Carboxymethyl Cellulose: Similar in its use as a thickener and stabilizer but has carboxymethyl groups instead of methoxy groups, which gives it different solubility and viscosity properties.

Hydroxypropyl Methyl Cellulose: Contains hydroxypropyl groups in addition to methoxy groups, making it more soluble in water and providing different gelation properties.

Hydroxyethyl Cellulose: Contains hydroxyethyl groups, which also affect its solubility and viscosity.

Methyl cellulose is unique in its ability to form a gel at high temperatures and dissolve in cold water, making it particularly useful in applications where temperature-sensitive gelation is required .

属性

| TAKEN WITH 1 OR 2 GLASSFUL OF WATER, IT FORMS COLLOIDAL SOLN IN UPPER ALIMENTARY TRACT; THIS SOLN LOSES WATER IN COLON, TO FORM GEL WHICH INCR BULK & SOFTNESS OF STOOL. | |

CAS 编号 |

9004-67-5 |

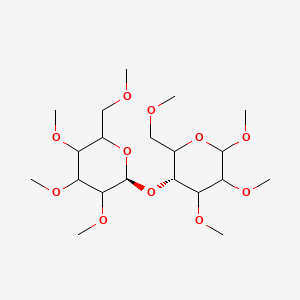

分子式 |

C20H38O11 |

分子量 |

454.5 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane |

InChI |

InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1 |

InChI 键 |

YLGXILFCIXHCMC-KKLLYXGKSA-N |

SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

手性 SMILES |

COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |

规范 SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

颜色/形态 |

White granules White fibrous powders |

熔点 |

290 to 305 °C /Film/ |

物理描述 |

White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] |

溶解度 |

Sol in cold water Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases. INSOL IN HOT WATER & MOST ORGANIC SOLVENTS INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN |

同义词 |

Adulsin; Avicel SG; Bagolax; Benecel 143HR; Benecel M 0; Benecel M 011; Benecel M 02; Benecel M 021; Benecel M 043; Benecel MC 4000PS; Benecel MO 42; Bufapto Methalose; Bulkaloid; Celacol M; ; Methocel 4C; Methocel 64625; Methocel A; Methocel A 100; M |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。